(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol
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Overview
Description
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol is a complex organic compound belonging to the class of pterocarpans. It is characterized by its unique structure, which includes a benzofuran fused with a benzopyran ring system. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenolic compounds.
Formation of the benzopyran ring: This step often involves the use of aldehydes or ketones in cyclization reactions.
Introduction of the methoxy group: This is usually done through methylation reactions using reagents like methyl iodide.
Attachment of the 3-methylbut-2-en-1-yl group: This step involves alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of pterocarpans and related structures.
Biology: This compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
(6aS,11aS)-2-dimethylallyl-3,6a,9-trihydroxypterocarpan: This compound has a similar structure but lacks the methoxy group.
(6aS,11aS)-4-dimethylallyl-3,6a,9-trihydroxypterocarpan: Similar structure with a different position of the dimethylallyl group.
Uniqueness
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-1benzofuro3,2-cbenzopyran-6a,9(11aH)-diol is unique due to the presence of the methoxy group and the specific positioning of the 3-methylbut-2-en-1-yl group. These structural features contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
69393-94-8 |
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Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-6a,9-diol |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-15-18(10-17(13)24-3)25-11-21(23)16-7-6-14(22)9-19(16)26-20(15)21/h4,6-10,20,22-23H,5,11H2,1-3H3/t20-,21+/m0/s1 |
InChI Key |
WOKIXZBYDPTMJD-LEWJYISDSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1OC)OCC3(C2OC4=C3C=CC(=C4)O)O)C |
Origin of Product |
United States |
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